molecular formula C17H15ClN2O4S B2420876 N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-79-3

N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2420876
CAS No.: 899996-79-3
M. Wt: 378.83
InChI Key: UJEIOJZWJRUAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Research

N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is linked to research on neurokinin-1 receptor antagonists, which are important in studying neurological disorders and conditions such as emesis and depression. A study by Harrison et al. (2001) developed an orally active, water-soluble neurokinin-1 receptor antagonist showing efficacy in preclinical tests related to emesis and depression (Harrison et al., 2001).

Pesticide Research

This compound has been studied in the context of pesticide interactions. Bartha (1969) found that when certain herbicides, closely related to the given compound, were applied in combination, they transformed into an unexpected residue, demonstrating the potential complexities in pesticide chemistry (Bartha, 1969).

Antioxidant and Anticancer Activity

The compound's derivatives have been explored for their antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized novel derivatives and found some to have higher antioxidant activity than ascorbic acid, and significant cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020).

Immunosuppressive Activities

Research has been conducted on the immunosuppressive activities of related compounds. Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, noting one derivative in particular that exhibited significant inhibitory activity in both in vitro and in vivo assays (Giraud et al., 2010).

Mass Spectral Analysis

The mass spectral behavior of related compounds has been studied to understand their structural characteristics. Mallen, Cort, and Cockerill (1979) characterized the mass spectral behavior of a similar compound, providing insights into its chemical nature (Mallen, Cort, & Cockerill, 1979).

Antimicrobial Properties

Baranovskyi et al. (2018) investigated the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which are structurally related to the compound . They found that the synthesized compounds showed antibacterial and antifungal activity (Baranovskyi et al., 2018).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-10-7-8-12(9-14(10)18)19-16(21)11(2)20-17(22)13-5-3-4-6-15(13)25(20,23)24/h3-9,11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEIOJZWJRUAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.